

# A Comparative Guide to GSK682753A and Other GPR183 Inverse Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |  |  |  |
|----------------------|------------|-----------|--|--|--|--|
| Compound Name:       | GSK682753A |           |  |  |  |  |
| Cat. No.:            | B560489    | Get Quote |  |  |  |  |

This guide provides a detailed comparison of **GSK682753A** with other notable G protein-coupled receptor 183 (GPR183) inverse agonists, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data. GPR183, also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a key regulator of immune cell migration and a promising therapeutic target for a range of inflammatory and autoimmune diseases.

## Performance Comparison of GPR183 Inverse Agonists

The following tables summarize the quantitative data on the potency, efficacy, and pharmacokinetic properties of **GSK682753A** and other selected GPR183 inverse agonists.

Table 1: In Vitro Potency of GPR183 Inverse Agonists



| Compound                                                              | Assay Type                                                           | Species       | IC50          | Reference |
|-----------------------------------------------------------------------|----------------------------------------------------------------------|---------------|---------------|-----------|
| GSK682753A                                                            | cAMP-response<br>element-binding<br>protein (CREB)<br>reporter assay | Human/Murine  | 2.6 - 53.6 nM | [1]       |
| GTPyS binding assay                                                   | Human/Murine                                                         | 2.6 - 53.6 nM | [1]           |           |
| Gαi protein<br>activation (in the<br>presence of 100<br>nM 7α,25-OHC) | Human                                                                | ~350 nM       | [2]           |           |
| NIBR189                                                               | Inhibition of<br>human EBI2                                          | Human         | 11 nM         | [3]       |
| Inhibition of mouse EBI2                                              | Murine                                                               | 16 nM         | [3]           |           |
| Gαi protein<br>activation (in the<br>presence of 100<br>nM 7α,25-OHC) | Human                                                                | ~230 nM       | [2]           |           |
| ML401                                                                 | EBI2/GPR183<br>receptor<br>antagonism                                | Not Specified | 1.03 nM       | [3]       |
| Chemotaxis<br>assay                                                   | Not Specified                                                        | 6.24 nM       | [4]           | _         |

Table 2: Efficacy and Pharmacokinetic Profile



| Compound   | Efficacy                                                                      | Plasma<br>Stability                        | Key Features                                                                                        | Reference |
|------------|-------------------------------------------------------------------------------|--------------------------------------------|-----------------------------------------------------------------------------------------------------|-----------|
| GSK682753A | 75% inhibitory efficacy in GTPyS binding and CREB reporter assays             | Poor microsomal<br>and plasma<br>stability | A potent and efficacious inverse agonist, but unsuitable for in vivo studies due to poor stability. | [1][4]    |
| NIBR189    | Reduces macrophage infiltration and inflammatory cytokine production in vivo. | Orally<br>bioavailable.                    | Demonstrates in vivo efficacy in models of viral infections.                                        | [5][6]    |
| ML401      | Potent functional antagonist in chemotaxis assays.                            | Good stability in human and mouse plasma.  | A potent antagonist with favorable pharmacokinetic properties for in vivo studies.                  | [4]       |

### **GPR183 Signaling Pathway**

GPR183 is primarily coupled to the G $\alpha$ i subunit of heterotrimeric G proteins. Upon activation by its endogenous ligands, such as  $7\alpha$ ,25-dihydroxycholesterol ( $7\alpha$ ,25-OHC), GPR183 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, GPR183 signaling can proceed through  $\beta$ -arrestin recruitment, which is involved in receptor desensitization and can mediate G protein-independent signaling pathways. These pathways ultimately regulate immune cell chemotaxis. [7][8]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Ligand modulation of the Epstein-Barr virus-induced seven-transmembrane receptor EBI2: identification of a potent and efficacious inverse agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of Oxysterol Sensor EBI2/GPR183, a Key Regulator of the Immune Response -PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Functional Antagonists of EBI-2 Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GPR183 antagonism reduces macrophage infiltration in influenza and SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Oxysterol-EBI2 signaling in immune regulation and viral infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Migration mediated by the oxysterol receptor GPR183 depends on arrestin coupling but not receptor internalization PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to GSK682753A and Other GPR183 Inverse Agonists for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560489#gsk682753a-compared-to-other-gpr183-inverse-agonists]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com